molecular formula C8H10F3N3 B11896919 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

Cat. No.: B11896919
M. Wt: 205.18 g/mol
InChI Key: LFXRSLNNJCNPHJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is a chemical compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecule. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is unique due to the presence of both the trifluoromethyl group and the imidazo[1,5-a]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)7-13-6(12)5-3-1-2-4-14(5)7/h1-4,12H2

InChI Key

LFXRSLNNJCNPHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(N=C2C(F)(F)F)N)C1

Origin of Product

United States

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